Cevipabulin

Catalog No.
S548461
CAS No.
849550-05-6
M.F
C18H18ClF5N6O
M. Wt
464.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cevipabulin

CAS Number

849550-05-6

Product Name

Cevipabulin

IUPAC Name

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C18H18ClF5N6O

Molecular Weight

464.8 g/mol

InChI

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1

InChI Key

ZUZPCOQWSYNWLU-VIFPVBQESA-N

SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

Solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine, cevipabulin, CNDR-51533, CNDR-51657, TTI-237

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

Description

The exact mass of the compound Cevipabulin is 464.11508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Cevipabulin belongs to a class of compounds called tubulin-binding agents. Microtubules are essential cellular structures involved in cell division, cell shape, and intracellular transport. Cevipabulin disrupts microtubule dynamics by preventing tubulin polymerization, the process by which tubulin subunits assemble to form microtubules []. This disrupts cell division, a critical process for cancer cell proliferation.

Researchers are actively investigating the specific mechanisms by which Cevipabulin binds to tubulin and disrupts its polymerization. Understanding this mechanism is crucial for optimizing the drug's efficacy and identifying potential targets for overcoming drug resistance [].

Targeting Cancer Cells

Preclinical studies have shown that Cevipabulin exhibits antitumor activity against various cancer cell lines, including those resistant to other tubulin-binding agents []. This suggests that Cevipabulin might have potential for treating cancers that are difficult to manage with existing therapies.

Cevipabulin, also known as TTI-237, is a small molecule designed to target microtubules. Its chemical structure features a triazolopyrimidinyl moiety that allows it to bind to specific sites on tubulin. The compound exhibits the ability to both promote tubulin polymerization and induce tubulin degradation through distinct mechanisms .

Cevipabulin interacts with tubulin at two critical binding sites: the vinblastine site on β-tubulin and a newly identified site on α-tubulin referred to as the "seventh site." Binding at these sites alters the stability of tubulin dimers, leading to their degradation. The mechanism involves pushing the αT5 loop outward, which destabilizes the non-exchangeable guanosine triphosphate bound to tubulin, facilitating its degradation in a proteasome-dependent manner .

Cevipabulin exhibits significant biological activity by promoting abnormal polymerization of tubulin protofilaments. This effect results in the formation of irregular aggregates within cells, which can disrupt normal cellular functions . Additionally, cevipabulin's dual action—promoting polymerization while also leading to degradation—positions it as a unique agent among microtubule-targeting drugs .

The synthesis of cevipabulin involves several steps that include the construction of its triazolopyrimidinyl core followed by modifications to introduce functional groups that enhance its binding affinity for tubulin. While specific synthetic routes are proprietary, they typically involve standard organic synthesis techniques such as coupling reactions and purification processes to yield the final compound in high purity .

Cevipabulin is primarily researched for its potential use in cancer therapy due to its ability to disrupt microtubule dynamics. By promoting tubulin degradation and abnormal polymerization, it may hinder cancer cell proliferation and survival. Ongoing studies are investigating its efficacy in various cancer models and its potential as part of combination therapies with other anticancer agents .

Studies have demonstrated that cevipabulin competes with vinblastine for binding to microtubules but does not inhibit tubulin polymerization like vinblastine does. Instead, it promotes polymerization in a manner similar to paclitaxel while simultaneously inducing degradation of tubulin dimers through proteasomal pathways. This dual mechanism highlights the unique pharmacological profile of cevipabulin compared to traditional microtubule inhibitors .

Cevipabulin can be compared with several other microtubule-targeting agents:

CompoundMechanism of ActionUnique Features
VinblastineInhibits tubulin polymerizationBinds exclusively at the vinblastine site
PaclitaxelPromotes tubulin polymerizationStabilizes microtubules and prevents depolymerization
IxabepiloneStabilizes microtubulesA synthetic epothilone with similar effects as paclitaxel
ColchicineInhibits tubulin polymerizationBinds at a different site than vinblastine

Cevipabulin's ability to bind at both the vinblastine site and the newly identified seventh site on α-tubulin distinguishes it from these compounds. This unique binding profile may offer therapeutic advantages by simultaneously promoting and degrading microtubules, potentially leading to enhanced efficacy against resistant cancer types .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

464.1150777 g/mol

Monoisotopic Mass

464.1150777 g/mol

Heavy Atom Count

31

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P14M0DWS2J

Pharmacology

Cevipabulin is a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. Cevipabulin appears to bind at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.

Other CAS

849550-05-6

Wikipedia

Cevipabulin

Dates

Modify: 2023-08-15
1: Wang-Gillam A, Arnold SM, Bukowski RM, Rothenberg ML, Cooper W, Wang KK, Gauthier E, Lockhart AC. A phase I dose escalation study of TTI-237 in patients with advanced malignant solid tumors. Invest New Drugs. 2012 Feb;30(1):266-72. Epub 2010 Aug 10. PubMed PMID: 20697774.
2: Ayral-Kaloustian S, Zhang N, Beyer C. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):443-7. Review. PubMed PMID: 19907719.
3: Beyer CF, Zhang N, Hernandez R, Vitale D, Nguyen T, Ayral-Kaloustian S, Gibbons JJ. The microtubule-active antitumor compound TTI-237 has both paclitaxel-like and vincristine-like properties. Cancer Chemother Pharmacol. 2009 Sep;64(4):681-9. Epub 2009 Jan 10. PubMed PMID: 19132373.
4: Beyer CF, Zhang N, Hernandez R, Vitale D, Lucas J, Nguyen T, Discafani C, Ayral-Kaloustian S, Gibbons JJ. TTI-237: a novel microtubule-active compound with in vivo antitumor activity. Cancer Res. 2008 Apr 1;68(7):2292-300. PubMed PMID: 18381436.
5: Zhang N, Ayral-Kaloustian S, Nguyen T, Hernandez R, Beyer C. 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Bioorg Med Chem Lett. 2007 Jun 1;17(11):3003-5. Epub 2007 Mar 25. PubMed PMID: 17416524.

Explore Compound Types